2-(Methylthio)benzoic acid

Description

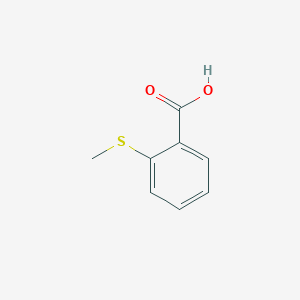

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJQGKJCZOGGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190720 | |

| Record name | Benzoic acid, o-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-10-5 | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, o-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, o-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Methylthio)benzoic Acid from 2-Chlorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step, one-pot synthesis of 2-(methylthio)benzoic acid from 2-chlorobenzonitrile. This method is characterized by its use of readily available starting materials and straightforward reaction conditions, making it a valuable process for medicinal chemistry and organic synthesis.

Reaction Overview

The synthesis proceeds in two key steps:

-

Nucleophilic Aromatic Substitution: 2-Chlorobenzonitrile reacts with sodium thiomethoxide (sodium methyl mercaptide) to form the intermediate, 2-(methylthio)benzonitrile.

-

Hydrolysis: The nitrile group of the intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

This entire sequence is conveniently carried out in a single reaction vessel, simplifying the workflow and maximizing efficiency.

Experimental Protocol

This protocol is a synthesized compilation of established methods.[1][2][3]

Materials:

-

2-Chlorobenzonitrile

-

Sodium thiomethoxide (Sodium methyl mercaptide) solution (e.g., 20% in a suitable solvent) or solid sodium thiomethoxide

-

Anhydrous organic solvent (e.g., N,N-dimethylformamide (DMF), monochlorobenzene, dichlorobenzene, xylene)[1][2][3]

-

Strong base (e.g., sodium hydroxide, potassium hydroxide)[1][2][3]

-

Mineral acid (e.g., hydrochloric acid) for acidification[1][3]

-

Optional: Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium or phosphonium salt)[2][3]

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and condenser, add 2-chlorobenzonitrile and the chosen organic solvent.[2][3] If using a phase-transfer catalyst, it should also be added at this stage.

-

Nucleophilic Substitution: Heat the mixture to 70-80°C with vigorous stirring.[1][2][3] Slowly add the sodium thiomethoxide solution over a period of 3 hours.[2][3] After the addition is complete, maintain the temperature at 80°C and continue stirring for an additional 3-4 hours.[1][2][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Hydrolysis: Once the formation of 2-(methylthio)benzonitrile is complete, add the solid strong base (e.g., sodium hydroxide) to the reaction mixture.[1][2][3] Increase the temperature to 110°C and continue the reaction for 5-7 hours, or until the evolution of ammonia gas ceases.[2][3]

-

Work-up and Isolation:

-

Cool the reaction mixture and, if a catalyst was used, recover it by filtration.[2][3]

-

Transfer the cooled reaction mixture to a separatory funnel. Separate the organic and aqueous layers.[2][3]

-

Adjust the pH of the aqueous layer to 1-2 with a mineral acid (e.g., 20% hydrochloric acid).[1][2][3] This will precipitate the crude this compound.

-

Filter the solid precipitate and wash it with water.[1]

-

-

Purification: The crude product can be further purified by recrystallization or distillation to obtain high-purity this compound.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions.

Table 1: Reactant and Catalyst Quantities

| Parameter | Value | Reference |

| 2-Chlorobenzonitrile | 68.7 g - 137.5 g (1 mol) | [1][2][3] |

| Sodium thiomethoxide | 77.1 g (1.1 mol) / 200 g of 20% solution | [1][2][3] |

| Phase-Transfer Catalyst | 2 g - 4 g | [2][3] |

| Solid Base (NaOH/KOH) | 25 g - 35 g | [2][3] |

Table 2: Reaction Conditions

| Parameter | Step 1: Substitution | Step 2: Hydrolysis | Reference |

| Temperature | 70 - 100°C | 110°C | [1][2][3] |

| Reaction Time | 3 - 4 hours (post-addition) | 5 - 7 hours | [2][3] |

| Solvent | DMF, Monochlorobenzene, Dichlorobenzene, Xylene | Same as Step 1 | [1][2][3] |

Table 3: Product Yield and Purity

| Parameter | Value | Reference |

| Yield of this compound | 71.2 g - 78.3 g | [2][3] |

| Purity (by Gas Chromatography) | 97.3% - 98.7% | [2][3] |

Diagrams

Reaction Pathway

Caption: Synthetic pathway from 2-chlorobenzonitrile to this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Spectroscopic Profile of 2-(Methylthio)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)benzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

This compound, also known as o-(methylthio)benzoic acid, is an organic compound with the chemical formula C₈H₈O₂S. It possesses a molecular weight of 168.21 g/mol and its structure is characterized by a benzoic acid core with a methylthio group at the ortho position.

Key Properties:

-

CAS Number: 3724-10-5

-

Molecular Formula: C₈H₈O₂S

-

Molecular Weight: 168.21 g/mol

-

Melting Point: 169-173 °C

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.10 | dd | ~7.8, 1.5 | H-6 |

| ~7.50 | ddd | ~8.0, 7.5, 1.5 | H-4 |

| ~7.30 | d | ~8.0 | H-3 |

| ~7.15 | ddd | ~7.8, 7.5, 1.0 | H-5 |

| ~2.50 | s | - | -SCH₃ |

| ~11.0 (variable) | br s | - | -COOH |

Note: Predicted data based on spectral databases and analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | -COOH |

| ~142.0 | C-2 |

| ~133.0 | C-6 |

| ~132.0 | C-4 |

| ~127.0 | C-1 |

| ~126.0 | C-5 |

| ~124.0 | C-3 |

| ~15.0 | -SCH₃ |

Note: Predicted data based on spectral databases and analysis of similar compounds. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and thioether functional groups.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, s | O-H stretch (Carboxylic acid) |

| ~3000 | m | C-H stretch (Aromatic) |

| ~2920 | w | C-H stretch (Aliphatic) |

| ~1700 | s | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | m | C=C stretch (Aromatic ring) |

| ~1300 | m | C-O stretch |

| ~920 | Broad, m | O-H bend (out-of-plane) |

| ~750 | s | C-H bend (ortho-disubstituted) |

| ~650 | w | C-S stretch |

s = strong, m = medium, w = weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 168 | High | [M]⁺ |

| 153 | Moderate | [M - CH₃]⁺ |

| 121 | High | [M - SCH₃]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester (e.g., methyl ester) may be performed to improve chromatographic performance.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

2-(Methylthio)benzoic acid as a building block in organic synthesis

An In-Depth Technical Guide to 2-(Methylthio)benzoic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an organosulfur compound, is a versatile building block in the field of organic synthesis. Its unique structure, featuring a carboxylic acid and a methylthio ether group ortho to each other on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. This guide explores the physicochemical properties, synthesis, reactivity, and applications of this compound, offering detailed experimental protocols and data for laboratory use. It serves as a crucial intermediate in the synthesis of various high-value chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2][3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, providing essential information for its handling, storage, and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂S | [4][5][6] |

| Molecular Weight | 168.21 g/mol | [4][5][6] |

| CAS Number | 3724-10-5 | [4][5] |

| Appearance | White to light yellow or cream solid/powder | [1][2][7] |

| Melting Point | 166-173 °C | [2][4][7] |

| Solubility | Almost insoluble in water; Soluble in organic solvents like ethanol, methanol, and dimethylformamide.[1][3] | [1][3] |

| IUPAC Name | 2-(methylsulfanyl)benzoic acid | [2][5][8] |

| SMILES | CSc1ccccc1C(O)=O | [2][4][9] |

| InChI Key | LWJQGKJCZOGGPJ-UHFFFAOYSA-N | [4][5][8] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| ¹³C NMR | Spectra available for structural confirmation. | [8] |

| GC-MS | Mass fragments observed at m/z 168, 153, 121, 113. | [8] |

| MS-MS | Precursor [M-H]⁻ at 167.0172 yields fragments at m/z 123.1, 99.2. Precursor [M+H]⁺ at 169.0318 yields fragments at m/z 151.1, 123.1. | [8][10] |

Synthesis and Experimental Protocols

While several methods exist for the synthesis of this compound, a common industrial approach involves the reaction of a chlorobenzonitrile precursor with a methylthiolate source, followed by hydrolysis.

Logical Workflow for Synthesis

Caption: Synthesis of this compound from o-chlorobenzonitrile.

Detailed Experimental Protocol: Synthesis from o-Chlorobenzonitrile

This protocol is adapted from patent literature, describing a robust method for large-scale production.[11][12]

Materials:

-

o-Chlorobenzonitrile

-

Sodium methyl mercaptide (NaSMe) solution (e.g., 20% in water)

-

Organic solvent (e.g., monochlorobenzene, xylene)[11]

-

Phase transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)[11]

-

Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)[11]

-

Hydrochloric acid (HCl, e.g., 20%)

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the organic solvent (e.g., 200g monochlorobenzene), the phase transfer catalyst (e.g., 2g), and o-chlorobenzonitrile (68.7g).[11]

-

Substitution: Heat the mixture to 70°C under rapid stirring. Slowly add the sodium methyl mercaptide solution (e.g., 200g of 20% solution) dropwise over 3 hours.[11]

-

After the addition is complete, increase the temperature to 80°C and continue stirring for another 3 hours, monitoring the reaction for completion (e.g., by GC).[11]

-

Hydrolysis: Add solid sodium hydroxide (25g) to the reaction mixture. Increase the temperature to 110°C and stir for approximately 7 hours, or until ammonia gas evolution ceases.[11]

-

Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Allow the layers to separate and remove the organic layer.

-

Acidification: To the aqueous layer, slowly add 20% hydrochloric acid to adjust the pH to 1-2. A solid precipitate will form.[11]

-

Purification: Cool the mixture, and collect the crude this compound by filtration. The crude product can be further purified by distillation, collecting the fraction at 293-298°C, to yield a product with >98% purity.[11]

Applications in Organic Synthesis

This compound is a trifunctional building block. The carboxylic acid group can undergo esterification or amidation, the thioether can be oxidized to sulfoxide or sulfone, and the aromatic ring can participate in electrophilic substitution reactions.

Synthesis of Antimycobacterial Agents

A notable application is in the synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives, which have shown potential as antimycobacterial agents against Mycobacterium tuberculosis.[13] this compound serves as a precursor to the core hydrazide intermediate.

Workflow for Hydrazone Synthesis

Caption: Synthesis of bioactive hydrazones from a thiobenzoic acid precursor.

Detailed Experimental Protocol: Synthesis of 2-(Phenylthio)benzoic Acid Hydrazide

This protocol outlines the key steps to form the hydrazide intermediate, adapted from a study on antimycobacterial agents.[13]

Materials:

-

2-(Phenylthio)benzoic acid (or this compound as a starting point)

-

Methanol

-

Concentrated Sulfuric Acid (catalyst)

-

Hydrazine hydrate

Procedure:

-

Esterification:

-

A mixture of 2-(Phenylthio)benzoic acid (1 equivalent), methanol (as solvent), and a catalytic amount of concentrated sulfuric acid is refluxed until the reaction is complete (monitored by TLC).

-

The excess methanol is removed under reduced pressure. The residue is neutralized with a sodium bicarbonate solution and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to yield methyl 2-(phenylthio)benzoate.

-

-

Hydrazide Formation:

-

The methyl 2-(phenylthio)benzoate (1 equivalent) is dissolved in a suitable solvent like ethanol.

-

Hydrazine hydrate (an excess, e.g., 5-10 equivalents) is added to the solution.

-

The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 2-(phenylthio)benzoic acid hydrazide. This hydrazide is then used in condensation reactions with various aldehydes to produce the final bioactive compounds.[13]

-

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: It may cause skin and serious eye irritation, and potentially respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If dust formation is likely, a suitable respirator should be used.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[1][3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its accessible reactive sites allow for the straightforward creation of diverse and complex molecules. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to utilize this compound effectively in the development of novel pharmaceuticals, agrochemicals, and other advanced materials. Its continued exploration is likely to uncover new synthetic pathways and applications.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound 97 3724-10-5 [sigmaaldrich.com]

- 5. Benzoic acid, 2-(methylthio)- [webbook.nist.gov]

- 6. This compound | CAS: 3724-10-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound | 3724-10-5 | TCI AMERICA [tcichemicals.com]

- 8. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97 3724-10-5 [sigmaaldrich.com]

- 10. PubChemLite - this compound (C8H8O2S) [pubchemlite.lcsb.uni.lu]

- 11. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 12. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 13. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Reactivity of the Methylthio Group in 2-(Methylthio)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)benzoic acid is a versatile building block in organic synthesis, offering a unique combination of a carboxylic acid and a reactive methylthio group. The sulfur atom's ability to exist in various oxidation states and participate in carbon-sulfur bond-forming reactions makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the reactivity of the methylthio group in this compound, focusing on its oxidative transformations and potential for cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and application in drug discovery and development.

Introduction

The methylthio group (-SCH₃) is a key functional moiety in a variety of bioactive molecules. Its presence can significantly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. In the context of this compound, the interplay between the electron-withdrawing carboxylic acid and the potentially oxidizable and catalytically active methylthio group offers a rich landscape for chemical exploration. Understanding the reactivity of this functional group is paramount for its strategic manipulation in the synthesis of complex molecular architectures with desired biological activities.

Physicochemical and Spectroscopic Data of this compound

A comprehensive understanding of the starting material is crucial for any synthetic endeavor. The key physicochemical and spectroscopic data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂S | [1] |

| Molecular Weight | 168.21 g/mol | [1] |

| Appearance | White to light yellow solid | |

| Melting Point | 169-173 °C | |

| CAS Number | 3724-10-5 | [1] |

| ¹³C NMR (Predicted) | δ (ppm): 17.5 (CH₃), 121.4, 122.1, 128.2, 128.4, 128.6, 128.8, 128.9, 130.3, 137.2, 139.2 (Aromatic C), 160.6 (C=O) | |

| GC-MS (m/z) | 168 (M+), 153, 121, 113 | |

| MS-MS ([M-H]⁻, m/z) | Precursor: 167.0172. Products: 124.0, 123.1, 99.2 |

Reactivity of the Methylthio Group: Oxidation

The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic and steric properties of the molecule, which can have profound effects on its biological activity.

Oxidation to 2-(Methylsulfinyl)benzoic Acid (Sulfoxide)

Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. This transformation introduces a chiral center at the sulfur atom.

Oxidation to 2-(Methylsulfonyl)benzoic Acid (Sulfone)

Further oxidation of the sulfoxide or direct oxidation of the sulfide with stronger oxidizing agents yields the sulfone. The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can be advantageous in drug design.

Experimental Protocols for Oxidation

Below are detailed protocols for the selective oxidation of the methylthio group in aryl sulfides, which can be adapted for this compound.

Protocol 1: Selective Oxidation to Sulfoxide using Hydrogen Peroxide

-

Materials: this compound, glacial acetic acid, 30% hydrogen peroxide (H₂O₂), 4 M sodium hydroxide (NaOH) solution, dichloromethane (CH₂Cl₂), anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve this compound (1 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.

-

Slowly add 30% hydrogen peroxide (1.1 mmol) to the solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, neutralize the reaction mixture by the slow addition of 4 M NaOH solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(methylsulfinyl)benzoic acid.

-

Purify the product by column chromatography on silica gel.

-

Protocol 2: Oxidation to Sulfone using Oxone®

-

Materials: this compound, Oxone® (2KHSO₅·KHSO₄·K₂SO₄), methanol, water, ethyl acetate, saturated aqueous sodium thiosulfate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve this compound (1 mmol) in a mixture of methanol and water (e.g., 10 mL of 1:1 v/v) in a round-bottom flask.

-

Add Oxone® (2.2 mmol) in portions to the stirred solution at room temperature. The reaction can be exothermic.

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion to the sulfone.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-(methylsulfonyl)benzoic acid by column chromatography if necessary.

-

Quantitative Data for Oxidation of Aryl Sulfides

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| Aryl Methyl Sulfide | H₂O₂ / TaC | Sulfoxide | High | |

| Aryl Methyl Sulfide | H₂O₂ / NbC | Sulfone | High | |

| Aryl Sulfide | m-CPBA (1.1 eq) | Sulfoxide | Good | |

| Aryl Sulfide | m-CPBA (>2.2 eq) | Sulfone | Good |

Note: Yields are reported for general aryl sulfides and may vary for this compound.

Workflow for the Oxidation of this compound

Caption: Oxidation pathway of this compound.

Reactivity of the Methylthio Group: Cross-Coupling Reactions

The methylthio group can be utilized as a leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This strategy significantly expands the synthetic utility of this compound.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have proven effective in the cross-coupling of aryl methyl sulfides with aryl bromides to form biaryl compounds.[2][3] This reaction typically proceeds in the presence of a phosphine ligand and a reducing agent.

Palladium-Catalyzed Cross-Coupling

Palladium-based catalysts are also widely used for the cross-coupling of aryl sulfides with various partners, including arylzinc reagents and aryl bromides.[4][5] These reactions often exhibit broad substrate scope and functional group tolerance.

General Experimental Protocol for Ni-Catalyzed Cross-Coupling of an Aryl Methyl Sulfide

-

Materials: Aryl methyl sulfide (e.g., this compound derivative), aryl bromide, Ni(COD)₂ catalyst, BINAP ligand, magnesium, anhydrous solvent (e.g., THF).

-

Procedure (General):

-

To an oven-dried flask under an inert atmosphere, add Ni(COD)₂ and BINAP.

-

Add the anhydrous solvent, followed by the aryl methyl sulfide and magnesium.

-

Add the aryl bromide and stir the reaction mixture at the appropriate temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product by column chromatography.

-

Note: This is a general procedure and specific conditions (temperature, reaction time, stoichiometry) need to be optimized for this compound.

Logical Relationship for Cross-Coupling

Caption: Key components in a cross-coupling reaction.

Applications in Drug Development

While this compound itself has limited reported biological activity, its derivatives, particularly those with oxidized or substituted methylthio groups, have shown promise in various therapeutic areas.

Anticancer Activity

Analogs of 4-amino-2-(methylthio)benzoic acid have demonstrated significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer.[6] The presence of the methylthio group is thought to contribute to the compounds' efficacy.

Carbonic Anhydrase Inhibition

Derivatives of 2-(benzylsulfinyl)benzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[7] Some of these compounds exhibited potent and selective inhibition of tumor-associated hCA IX, highlighting their potential as anticancer agents.

Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties. While specific data for this compound is limited, its structural analogs are being investigated for their potential to modulate inflammatory pathways.[8][9][10]

Conclusion

The methylthio group in this compound is a highly versatile functional handle that can be readily transformed through oxidation to sulfoxides and sulfones or utilized in transition metal-catalyzed cross-coupling reactions. These chemical modifications provide a powerful platform for the synthesis of a diverse range of derivatives with potential applications in drug discovery and materials science. The experimental protocols and data presented in this guide serve as a valuable resource for researchers seeking to explore the rich chemistry of this important building block. Further investigation into the biological activities of this compound and its derivatives is warranted to fully realize their therapeutic potential.

References

- 1. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed cross-coupling of unactivated aryl sulfides with arylzinc reagents under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 2-(Methylthio)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(methylthio)benzoic acid represent a class of organic compounds that have garnered significant interest in the field of medicinal chemistry. The core structure, featuring a benzoic acid moiety substituted with a methylthio group at the ortho position, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to facilitate further research and drug development efforts in these critical areas.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. The primary mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values. These metrics represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of the reported activities is presented in the tables below.

Table 1: In Vitro Anticancer Activity of 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamide Derivatives [1][2]

| Compound | Substituent | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |

| 6 | Phenyl | >100 | >100 | 17 |

| 7 | 4-Methylphenyl | >100 | >100 | 15 |

| 9 | 4-Methoxyphenyl | >100 | >100 | 10 |

| 10 | 4-Chlorophenyl | >100 | >100 | 7 |

| 11 | 4-Fluorophenyl | >100 | >100 | 9 |

| 16 | 4-Nitrophenyl | >100 | >100 | 14 |

| 23 | Styryl | 29 | 11 | 22 |

| 24 | 4-Methylstyryl | 21 | 13 | 19 |

| 25 | 4-Methoxystyryl | 18 | 12 | 16 |

| 26 | 4-Chlorostyryl | 15 | 14 | 13 |

| 27 | 4-Fluorostyryl | 17 | 15 | 11 |

Table 2: In Vitro Anticancer Activity of N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide (Compound 18) [3]

| Cell Line | GI50 (µM) |

| NCI-H522 (Non-Small Cell Lung) | 0.1 |

| SK-MEL-2 (Melanoma) | 0.1 |

Experimental Protocol: MTT Assay for Cytotoxicity[4][5][6][7][8]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

-

Cell culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well. Incubate for an additional 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of pathogenic bacteria and fungi. These compounds often exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of 2-methylthio-benzo[g][1][4][5]triazolo[1,5-a]quinazoline Derivatives [6][7][8]

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| 3 | 12.5 | 25 | 25 | 50 | 12.5 | 25 |

| 4 | 25 | 12.5 | 50 | 100 | 25 | 12.5 |

| 7 | 6.25 | 12.5 | 12.5 | 25 | 6.25 | 12.5 |

| 8 | 12.5 | 6.25 | 25 | 50 | 12.5 | 6.25 |

| 9 | 25 | 12.5 | 12.5 | 25 | 25 | 12.5 |

| 10 | 12.5 | 25 | 6.25 | 12.5 | 12.5 | 25 |

| 11 | 6.25 | 12.5 | 12.5 | 25 | 6.25 | 12.5 |

| 14 | 25 | 50 | 12.5 | 25 | 25 | 50 |

| 17 | 12.5 | 25 | 6.25 | 12.5 | 12.5 | 25 |

| 18 | 6.25 | 12.5 | 12.5 | 25 | 6.25 | 12.5 |

| 19 | 12.5 | 6.25 | 25 | 50 | 12.5 | 6.25 |

| 20 | 25 | 12.5 | 12.5 | 25 | 25 | 12.5 |

| 21 | 12.5 | 25 | 6.25 | 12.5 | 12.5 | 25 |

| Ampicillin | 6.25 | 6.25 | 12.5 | - | - | - |

| Gentamicin | 3.12 | 3.12 | 6.25 | 6.25 | - | - |

| Amphotericin B | - | - | - | - | 3.12 | 3.12 |

Table 4: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives against Mycobacterium tuberculosis H37Rv [4][5][9][10]

| Compound | IC50 (µg/mL) | IC90 (µg/mL) |

| 4f (5-Nitro-2-furyl analogue) | 2.92 | 7.57 |

| 4g (5-Nitro-2-thienyl analogue) | 3.11 | 2.96 |

Experimental Protocols: Antimicrobial Susceptibility Testing

This method is used for the qualitative screening of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds (dissolved in a suitable solvent)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Inoculation: A standardized microbial inoculum is uniformly spread over the surface of a sterile MHA plate.

-

Well Preparation: Wells of 6-8 mm diameter are punched into the agar using a sterile cork borer.

-

Compound Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Workflow for the agar well diffusion method.

This method is used for the quantitative determination of the MIC.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Microbial inoculum (adjusted to 0.5 McFarland standard and then diluted)

-

Sterile 96-well microtiter plates

-

Test compounds

-

Positive control (standard antibiotic)

-

Growth control (no compound)

-

Sterility control (no inoculum)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the positive control in MHB directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized microbial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Enzyme Inhibitory Activity

Certain benzoic acid derivatives have been investigated for their ability to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.[11][12][13] While specific studies on this compound derivatives as COX-2 inhibitors are not extensively detailed in the provided search results, the general mechanism of COX-2 inhibition by non-steroidal anti-inflammatory drugs (NSAIDs), a class to which some benzoic acid derivatives belong, is well-established.

Potential Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

References

- 1. Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. mdpi.com [mdpi.com]

2-(Methylthio)benzoic Acid: A Technical Guide to Its Role in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(methylthio)benzoic acid, focusing on its properties as a ligand in coordination chemistry. While the coordination complexes of this specific molecule are not extensively documented in published literature, this guide extrapolates its potential based on the known characteristics of its functional groups and provides standardized protocols for its use in research and development.

Introduction to this compound as a Ligand

This compound is an aromatic carboxylic acid containing a thioether group (-SCH₃) ortho to the carboxyl group (-COOH). This unique structural arrangement presents two potential donor sites for coordination with metal ions: the carboxylate oxygen atoms and the thioether sulfur atom. This duality allows for versatile coordination modes, making it a ligand of interest for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and drug development. The presence of both a soft donor (sulfur) and hard donors (oxygen) allows it to bind to a wide range of metal centers.

Physicochemical and Spectroscopic Data

A thorough understanding of the ligand's properties is fundamental to its application in coordination chemistry. The key physical and spectroscopic data for this compound are summarized below.

Physical and Chemical Properties

The general properties of this compound are presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3724-10-5 | [1][2] |

| Molecular Formula | C₈H₈O₂S | [2] |

| Molecular Weight | 168.21 g/mol | [1][2] |

| Melting Point | 169-173 °C | [1] |

| Appearance | White to cream solid | [1] |

| pKa | 3.67 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of the ligand and its subsequent metal complexes. Predicted and experimental data for this compound are summarized in the following tables.

Table 2: ¹³C NMR Spectroscopic Data (Predicted) [4]

| Assignment | Chemical Shift (δ, ppm) | Solvent |

| C=O | ~168.1 | CDCl₃ |

| C-S | ~142.1 | CDCl₃ |

| Aromatic C | ~132.5, ~131.8, ~126.3, ~124.9, ~124.2 | CDCl₃ |

| -SCH₃ | ~14.9 | CDCl₃ |

Table 3: Infrared (IR) Spectroscopic Data (Predicted) [4]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | ~1685 | Strong |

| C-S (Thioether) | ~600-800 | Medium-Weak |

Table 4: Mass Spectrometry Data [2]

| Technique | Ion Type | Key Fragmentation Peaks (m/z) |

| GC-MS | [M]⁺ | 168, 153, 121, 113 |

| MS-MS | [M-H]⁻ | 167.0, 123.1, 99.2 |

Coordination Chemistry and Potential Binding Modes

The versatility of this compound as a ligand stems from its ability to adopt several coordination modes, which are influenced by the metal ion's nature, the reaction conditions, and the solvent used. The primary functional groups involved in coordination are the deprotonated carboxylate group and the thioether sulfur.

-

Monodentate Carboxylate: The ligand can coordinate to a metal center solely through one or both oxygen atoms of the carboxylate group.

-

Bidentate Chelating (O,S): The ligand can form a stable five-membered chelate ring by coordinating through one carboxylate oxygen and the thioether sulfur atom. This is a common mode for ligands containing both hard and soft donors.

-

Bidentate Bridging (O,O'): The carboxylate group can bridge two metal centers.

-

Tridentate Bridging (O,S,O'): In polynuclear complexes, the ligand could potentially bridge metal centers using both carboxylate oxygens and the sulfur atom.

The diagram below illustrates the most probable coordination modes.

Caption: Common potential coordination modes for the 2-(methylthio)benzoate ligand.

Experimental Protocols

While specific literature on the synthesis of this compound complexes is limited, standardized protocols for analogous carboxylate and thioether ligands can be readily adapted.

General Synthesis of a Metal Complex (e.g., Copper(II) Complex)

This protocol describes a general method for synthesizing a copper(II) complex.[5][6]

Objective: To synthesize a Copper(II) 2-(methylthio)benzoate complex.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Methanol or Ethanol

-

Deionized water

Procedure:

-

Ligand Deprotonation: Dissolve this compound in a minimal amount of methanol. In a separate flask, dissolve an equimolar amount of NaOH in water. Slowly add the NaOH solution to the ligand solution with constant stirring to form sodium 2-(methylthio)benzoate.

-

Reaction with Metal Salt: Dissolve the copper(II) salt in deionized water.

-

Complex Formation: While stirring vigorously, slowly add the aqueous solution of the copper(II) salt to the methanolic solution of the deprotonated ligand. A precipitate should form immediately. The molar ratio of ligand to metal can be adjusted (e.g., 2:1) to favor the desired coordination.

-

Isolation: Continue stirring the reaction mixture at room temperature for 2-4 hours. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid with deionized water, followed by a small amount of cold methanol to remove unreacted starting materials.

-

Drying: Dry the purified complex in a desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Characterization Protocols

Objective: To characterize the structure and purity of the synthesized complex.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Methodology (ATR): Record a background spectrum of the clean ATR crystal. Place a small amount of the solid sample on the crystal and apply pressure. Acquire the spectrum, typically from 4000 to 400 cm⁻¹.[4]

-

Analysis: Compare the spectrum of the complex with that of the free ligand. Look for the disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency (ν_as(COO⁻) and ν_s(COO⁻)), which indicates coordination. The position of the C-S stretch may also shift if the sulfur is coordinated.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: For a diamagnetic complex (e.g., Zn(II)), dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.[4][7]

-

Analysis: Compare the chemical shifts of the complex to the free ligand. Changes in the shifts of the aromatic protons and the methyl protons can indicate coordination. The absence of the carboxylic acid proton signal (~13 ppm) confirms deprotonation.

-

-

UV-Visible Spectroscopy:

-

Methodology: Prepare a dilute solution of the complex in a suitable solvent (e.g., THF, DMF). Record the absorption spectrum over a range of 200-800 nm.[5]

-

Analysis: For transition metal complexes, look for d-d transitions in the visible region, which are characteristic of the metal ion's coordination environment and geometry.

-

-

Single-Crystal X-ray Diffraction:

-

Methodology: Grow single crystals of the complex, typically by slow evaporation of the solvent from a dilute solution or by liquid/vapor diffusion. Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Analysis: Solve and refine the crystal structure to determine precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. This is the most definitive method for structural characterization.

-

Experimental and Analytical Workflow

The logical progression for synthesizing and characterizing a new coordination complex is outlined in the workflow diagram below.

Caption: A generalized workflow for the synthesis and analysis of a coordination complex.

Applications and Future Outlook

While this compound itself is primarily used as an intermediate in organic synthesis, its metal complexes represent an underexplored area with significant potential.[8] Based on related compounds, potential applications include:

-

Catalysis: Thioether- and carboxylate-ligated complexes are known to act as catalysts in various organic transformations.

-

Materials Science: The formation of coordination polymers or metal-organic frameworks (MOFs) could lead to materials with interesting magnetic, porous, or optical properties.[9]

-

Bioinorganic Chemistry: As a model for metalloenzymes containing sulfur and oxygen donor atoms, these complexes could provide insights into biological processes.

-

Drug Development: The ligand scaffold could be incorporated into metallodrugs, where the metal center imparts therapeutic activity.

Further research is required to synthesize and characterize a range of metal complexes of this compound to fully evaluate their structural diversity and potential applications.

References

- 1. This compound 97 3724-10-5 [sigmaaldrich.com]

- 2. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 3724-10-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Copper benzoate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

2-(Methylthio)benzoic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-(Methylthio)benzoic Acid

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. It outlines the substance's hazards, exposure controls, and emergency procedures to ensure safe laboratory practices.

Substance Identification and Properties

This compound is a chemical compound used in laboratory research.[1] Its key identifiers and physical properties are summarized below.

| Property | Value | Citations |

| Chemical Name | 2-(Methylsulfanyl)benzoic acid | [1] |

| CAS Number | 3724-10-5 | [1][2][3] |

| Molecular Formula | C8H8O2S | [1][4][5] |

| Molecular Weight | 168.21 g/mol | [6][7] |

| Appearance | Solid, white to yellow | [2] |

| Melting Point | 169-173 °C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[8] It is known to cause skin and eye irritation and may cause respiratory irritation.[2][4][5]

GHS Hazard Statements:

Hazard Pictogram:

Toxicological Information

Limited quantitative toxicological data is available for this compound. The available data from animal studies are presented below. Exposure should be minimized as a standard precautionary measure.[1]

| Test | Species | Route | Value | Citations |

| LDLo (Lethal Dose Low) | Rat | Intraperitoneal | 2,500 mg/kg | [2] |

| LDLo (Lethal Dose Low) | Rat | Intravenous | 2,250 mg/kg | [2] |

Note: Data for acute oral, dermal, and inhalation toxicity, as well as carcinogenicity, mutagenicity, and reproductive toxicity, were not available in the consulted resources.[1][9]

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in this guide are not provided in the source safety data sheets. For methodologies, direct consultation of the primary toxicological literature would be required.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling:

-

Avoid all personal contact, including inhalation of dust.[1]

-

Use only in a well-ventilated area, such as a chemical fume hood.[1][3][8]

-

Wash hands and any exposed skin thoroughly after handling.[2][3][5]

-

Do not eat, drink, or smoke when using this product.[10]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][5]

-

Store away from incompatible materials such as oxidizing agents.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[8]

Caption: Required Personal Protective Equipment (PPE).

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

First Aid Measures

The following diagram outlines the initial steps to take in case of exposure. Always seek medical attention if symptoms persist.[3][4]

Caption: First aid procedures for exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area. Dry powder, foam, water spray, and carbon dioxide are acceptable.[1][2][5]

-

Specific Hazards: The substance is non-combustible, but containers may burn.[1] It may emit corrosive fumes in a fire.[1]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[3][4][9]

Accidental Release Measures

In case of a spill, follow the workflow below to ensure safe containment and cleanup.

Caption: Workflow for handling accidental spills.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified.[2]

-

Chemical Stability: The substance is stable under normal storage conditions.[2][4]

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.[4]

-

Conditions to Avoid: No specific conditions to avoid are known.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[3] Waste should be sent to an approved waste disposal plant.[4] Do not allow the material to enter drains or water courses.[1][2]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound 97 3724-10-5 [sigmaaldrich.com]

- 7. This compound | C8H8O2S | CID 19498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2-(Methylthio)benzoic Acid

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 2-(Methylthio)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the available data for these physical constants and presents generalized, detailed experimental protocols for their determination.

Physical Properties of this compound

This compound (CAS No: 3724-10-5) is a sulfur-containing aromatic carboxylic acid. Its physical state at room temperature is a white to light yellow solid.[1] The key physical properties, melting and boiling points, are summarized in the table below. These values are critical for the identification, purification, and handling of the compound.

| Physical Property | Value | Notes | Source(s) |

| Melting Point | 169-173 °C | Literature value | [2] |

| 166-171 °C | Determined as clear melt | [3] | |

| 169-170 °C | [4] | ||

| Boiling Point | 297.4 ± 23.0 °C | At 760 mmHg | [4] |

| 297.4 ± 23.0 °C | Predicted value | [5] |

Experimental Protocols for Physical Property Determination

While specific experimental details from the cited sources are not provided, this section outlines standardized and widely accepted laboratory protocols for determining the melting and boiling points of solid organic compounds like this compound.

2.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C. The capillary method is the most common technique.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[6]

-

Apparatus Setup:

-

Thiele Tube Apparatus: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[4] This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[4]

-

Digital Melting Point Apparatus (e.g., Mel-Temp): The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating and Observation:

-

The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4][6]

-

Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is reported as the melting point.

-

2.2. Boiling Point Determination

For high-boiling point solids like this compound, distillation of the crude product during purification can provide the boiling point.[7] A common laboratory method for small quantities is the Thiele tube method.

Methodology: Thiele Tube Method (for liquids or melted solids)

-

Sample Preparation: A small amount of the substance (a few milliliters) is placed in a small test tube (fusion tube).[8] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a suitable heating oil.[9]

-

Heating and Observation:

-

The Thiele tube is heated gently. As the liquid's temperature rises, trapped air in the capillary tube expands and escapes as a slow stream of bubbles.[9]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[10]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9] This occurs when the vapor pressure of the substance equals the atmospheric pressure.

-

Logical Workflow for Compound Characterization

As specific biological signaling pathways for this compound are not prominently documented in publicly available literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of such a chemical compound. This logical diagram outlines the necessary steps to confirm the identity, purity, and basic physical properties of a synthesized organic molecule.

Caption: General workflow for the synthesis and characterization of an organic compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound 97 3724-10-5 [sigmaaldrich.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

A Comprehensive Technical Guide to 2-(Methylthio)benzoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Commercial Availability, and Potential Applications of a Versatile Building Block in Medicinal Chemistry.

Introduction

2-(Methylthio)benzoic acid, a sulfur-containing aromatic carboxylic acid, is a versatile building block with growing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including a carboxylic acid moiety, a methylthio group, and an aromatic ring, make it an attractive starting material for the synthesis of a diverse range of complex molecules and potential therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and potential applications in drug discovery and development, tailored for researchers, scientists, and professionals in the field.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. The typical purity of the commercially available compound is 97% or higher, and it is generally supplied as a white to off-white powder.

| Supplier | Purity/Grade | Catalog Number (Example) |

| Thermo Scientific Chemicals | 98+% | A10379 |

| Sigma-Aldrich | 97% | 523127 |

| Simson Pharma Limited | Custom Synthesis | OT55560000 |

| Clinivex | Reference Standard | - |

| TCI America | >98.0% (GC) | M1953 |

Note: Availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in synthesis and biological assays.

| Property | Value |

| CAS Number | 3724-10-5 |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| Appearance | White to cream powder |

| Melting Point | 166-171 °C |

| Solubility | Soluble in Methanol |

Spectroscopic Data:

-

¹H NMR (Predicted, DMSO-d₆, 400 MHz): δ ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.3 (t, 1H), ~7.2 (d, 1H), ~2.5 (s, 3H).

-

¹³C NMR (Predicted, DMSO-d₆, 100 MHz): δ ~168, ~140, ~132, ~131, ~126, ~125, ~124, ~15.

-

IR (KBr Pellet, cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1680), aromatic C=C stretches, C-S stretch.

-

Mass Spectrometry (EI): m/z 168 (M⁺), 153, 121, 113.[1]

Synthesis of this compound

Two primary synthetic routes for this compound have been described in the literature, primarily in patents. A common and practical laboratory-scale synthesis involves the S-methylation of 2-mercaptobenzoic acid.

Experimental Protocol: Synthesis via S-methylation of 2-Mercaptobenzoic Acid

This protocol is based on established methods for the alkylation of thiols.

Materials:

-

2-Mercaptobenzoic acid (thiosalicylic acid)

-

Methyl iodide

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Methanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as acetone or methanol.

-

Addition of Base: Add a base, such as potassium carbonate (2-3 equivalents) or sodium hydroxide (2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

-

Methylation: Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of ~2. This will precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

Applications in Drug Discovery and Development

While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in molecules with significant therapeutic potential. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a methylthio group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Potential as a Scaffold for Anticancer Agents

Derivatives of the structurally similar 4-Amino-2-(methylthio)benzoic acid have demonstrated cytotoxic activity against various cancer cell lines. This suggests that the this compound scaffold could be a valuable starting point for the design and synthesis of novel anticancer agents. For instance, 2,5-substituted benzoic acids are being explored as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in cancer therapy.

Role as an Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The methylthio group can also be a site for chemical modification, for example, through oxidation to the corresponding sulfoxide or sulfone, further expanding the chemical diversity of accessible compounds.

Experimental Protocols for Analysis and Evaluation

General Protocol for Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless inlet.

-

Oven Program: A temperature gradient suitable for eluting the compound (e.g., starting at 100 °C and ramping to 280 °C).

-

MS Detection: Electron ionization (EI) at 70 eV.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to evaluate the potential anticancer activity of derivatives synthesized from this compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116).

-

Complete cell culture medium.

-

96-well plates.

-

Test compounds (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

-